

# Summary of Copanlisib Maximum Tolerated Doses (MTD) and Recommended Doses

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## Compound Focus: Copanlisib

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Dosing Context	MTD / RP2D	Dosing Schedule	Key Toxicities	Study Reference
Monotherapy (Adult Solid Tumors)	0.8 mg/kg (approx. 60 mg flat dose)	Days 1, 8, and 15 of a 28-day cycle [1]	Hyperglycemia, hypertension, fatigue [1]	Phase II NCI-MATCH [1]
Combination with Gemcitabine	0.8 mg/kg	Days 1, 8, and 15 of a 28-day cycle [2]	Nausea (86%), hyperglycemia (80%), platelet count decrease (80%) [2]	Phase I Dose-Escalation [2]
Combination with Nivolumab	45 mg	Days 1, 8, and 15 of a 28-day cycle [3] [4]	Diarrhea, anemia [3] [4]	Phase I Trial in Lymphoma [3] [4]

## Detailed Experimental Protocols for MTD Determination

The MTD is typically established in Phase I, open-label, dose-escalation studies that follow a standard "3+3" design.

## Phase I Trial Design and Patient Selection

- **Study Design:** The trials are multicentre and open-label. Dose escalation for **copanlisib** often follows a **standard 3+3 design** [2] [4]. In this model, cohorts of three patients receive a pre-specified dose of **copanlisib**. If no Dose-Limiting Toxicity (DLT) is observed, the dose is escalated for the next cohort. The MTD is defined as the highest dose at which fewer than 33% of patients experience a DLT.
- **Patient Population:** The studies enroll adult patients (age  $\geq 18$  years) with **advanced or refractory solid tumors or lymphomas** for whom standard curative therapies no longer exist [1] [2]. Participants must have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, indicating a good functional level, and adequate organ function [1].
- **Administration:** **Copanlisib** is administered intravenously over one hour on an intermittent schedule, most commonly **on Days 1, 8, and 15 of a 28-day treatment cycle** [1] [2].

## Dose-Limiting Toxicity (DLT) Assessment

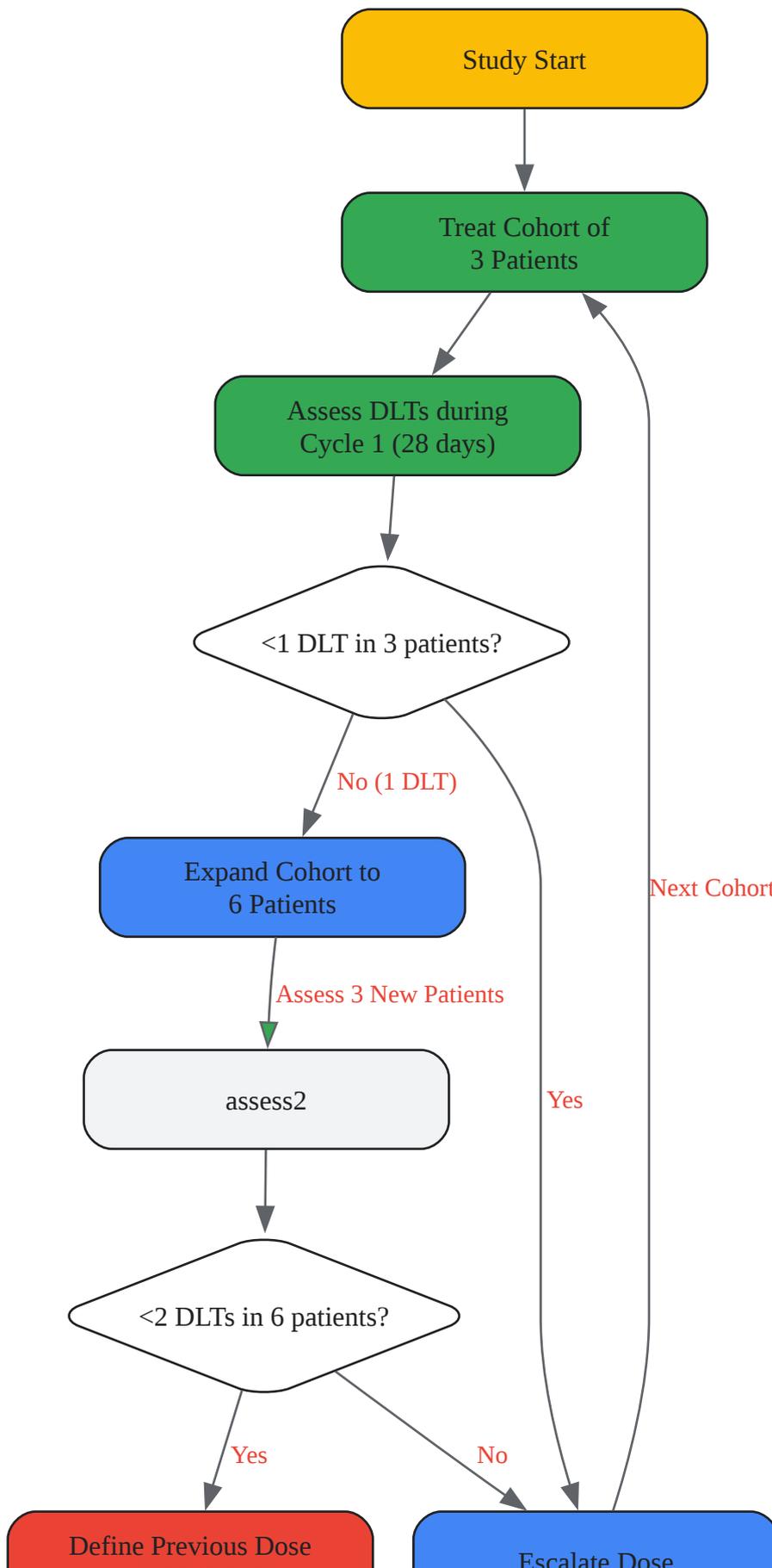
A DLT is typically defined as the occurrence of any of the following events during the first treatment cycle (usually 28 days) that is considered related to the study drug [4]:

- **Hematological Toxicity:** Grade  $\geq 4$  toxicity lasting  $>7$  days (e.g., neutropenia, thrombocytopenia) [4].
- **Non-Hematological Toxicity:** Any Grade  $\geq 3$  toxicity (with some exceptions for manageable events like transient hyperglycemia) [4].

## Pharmacokinetic (PK) and Safety Assessments

- **PK Sampling:** Blood samples are collected at multiple time points following **copanlisib** infusion to determine key parameters such as **maximum plasma concentration (C<sub>max</sub>)** and **area under the plasma concentration-time curve (AUC)**. This confirms that drug exposure is dose-proportional and assesses potential interactions with combination therapies [2].
- **Safety Monitoring:** Adverse events (AEs) are continuously recorded and graded according to the **NCI Common Terminology Criteria for Adverse Events (CTCAE)**, currently version 5.0 [1]. Safety reviews are conducted by a study team to make dose-escalation decisions.

The following diagram illustrates the standard workflow for a Phase I dose-escalation study to determine the MTD of **copanlisib**.

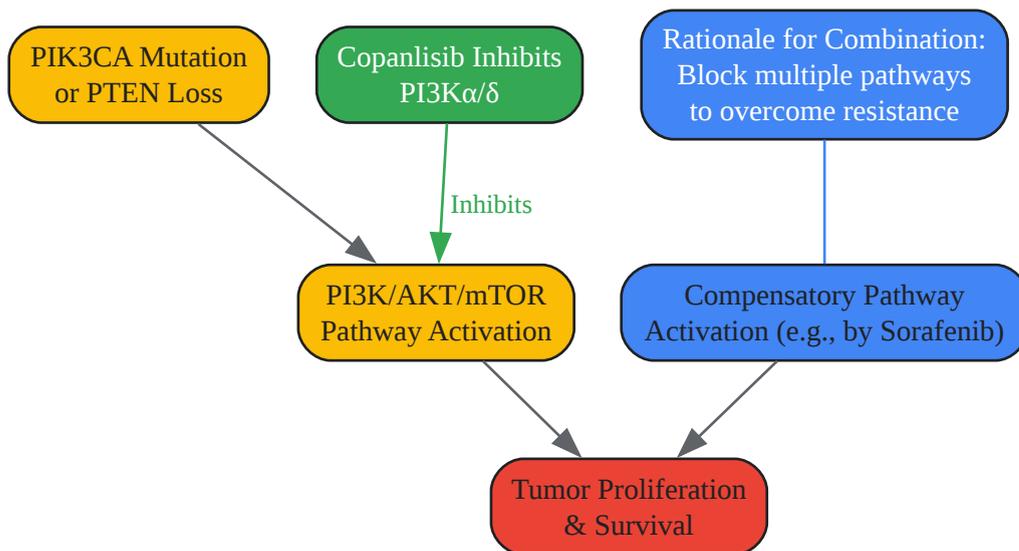


[as MTD/RP2D](#)[Click to download full resolution via product page](#)

## Supporting Preclinical and Clinical Data

- **Mechanism of Action:** **Copanlisib** is a potent, selective pan-class I **phosphoinositide 3-kinase (PI3K) inhibitor** with predominant activity against the **PI3K- $\alpha$**  and **PI3K- $\delta$**  isoforms (IC50 values of 0.5 nM and 0.7 nM, respectively) [1] [5]. It demonstrates significant antitumor activity in PI3K-mutant cancer cell lines and xenograft models [5].
- **Rationale for Combination Therapy:** Combining **copanlisib** with other agents is a strategy to overcome compensatory signaling and resistance. For instance, **sorafenib can induce phosphorylation of AKT**, a key node in the PI3K pathway, and **copanlisib** counteracts this, leading to a synergistic antineoplastic effect in preclinical models of hepatocellular carcinoma (HCC) [6].
- **Model-Informed Dosing:** A model-informed approach using Physiologically Based Pharmacokinetic (PBPK) modeling has been employed to support pediatric dosing of **copanlisib** at **28 mg/m<sup>2</sup>**, which was predicted to achieve exposures consistent with the adult 60 mg dose [5].

The following diagram illustrates the key signaling pathway targeted by **copanlisib** and the rationale for its combination with other agents.

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## Application Notes for Researchers

- **Toxicity Management:** The primary toxicities associated with **copanlisib** are **hyperglycemia and hypertension** [1]. These are often transient and manageable with preventive measures and close monitoring. Protocols should include guidelines for blood glucose monitoring and antihypertensive medication.
- **Intermittent Dosing:** The approved intermittent dosing schedule (Days 1, 8, 15, every 28 days) was designed to allow for recovery of normal tissues, improving the drug's tolerability and therapeutic index [5].
- **Biomarker Selection:** For solid tumors, patient selection based on **PIK3CA mutations** is crucial for efficacy, as demonstrated in the NCI-MATCH trial [1]. The loss of PTEN protein may also be a relevant biomarker for pathway activation [2].
- **Combination-Specific Dosing:** When combining **copanlisib** with other agents, especially those with overlapping toxicities, a **dedicated dose-escalation study is mandatory**. The MTD for the combination (e.g., 45 mg with nivolumab) is likely lower than the monotherapy MTD [3] [4].

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